N-(3-acetylphenyl)-2-chloro-5-iodobenzamide
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Overview
Description
“N-(3-acetylphenyl)-2-chloro-5-iodobenzamide” is a complex organic compound. It likely contains an acetylphenyl group (a phenyl ring with an acetyl group attached), a chloro group, an iodobenzamide group (a benzamide with an iodine atom attached), and an amide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, acylation, and halogenation .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The acetylphenyl and iodobenzamide groups would likely contribute to the compound’s aromaticity, while the chloro group would likely be a key determinant of its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as nucleophilic substitution (with the chloro group acting as a leaving group) and reactions at the carbonyl group of the amide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the arrangement and nature of its constituent groups .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-chloro-5-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClINO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-8-11(17)5-6-14(13)16/h2-8H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDFIKDETBPQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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